molecular formula C8H14N4O B13322960 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13322960
M. Wt: 182.22 g/mol
InChI Key: TUZRVFKRRQWJCQ-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group and pyrazole ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can inhibit or modulate the activity of these biological molecules, making it useful in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
  • 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Uniqueness

Compared to similar compounds, 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 2-methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C8H14N4O/c1-5(8(10)13)4-12-6(2)3-7(9)11-12/h3,5H,4H2,1-2H3,(H2,9,11)(H2,10,13)

InChI Key

TUZRVFKRRQWJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)N)N

Origin of Product

United States

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